2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene
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Overview
Description
2-(3-Oxa-1-azaspiro[45]dec-1-en-2-yl)-3-oxa-1-azaspiro[45]dec-1-ene is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene typically involves multi-step organic reactions. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction proceeds through a series of steps including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The conditions for these reactions are generally mild, with temperatures maintained between 20-30°C and the use of solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more cost-effective raw materials and the development of more efficient catalytic systems .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene undergoes various types of chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation is a common method for reducing this compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of PTP1B, it binds to the active site of the enzyme, preventing its activity and thereby modulating insulin signaling pathways . This interaction is crucial for its potential therapeutic applications in metabolic disorders.
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A second-generation insecticide with a similar spirocyclic structure.
Gabapentin Related Compound D: Another spiro compound used in pharmaceutical applications.
Uniqueness
What sets 2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene apart is its dual spirocyclic structure, which provides unique chemical properties and potential for diverse applications. Its ability to inhibit PTP1B also makes it a promising candidate for therapeutic research .
Properties
CAS No. |
606970-67-6 |
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Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
2-(3-oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene |
InChI |
InChI=1S/C16H24N2O2/c1-3-7-15(8-4-1)11-19-13(17-15)14-18-16(12-20-14)9-5-2-6-10-16/h1-12H2 |
InChI Key |
NAVXGTPEGGRGGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)COC(=N2)C3=NC4(CCCCC4)CO3 |
Origin of Product |
United States |
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